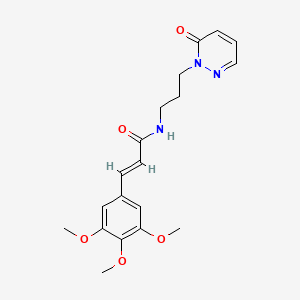

(E)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Description

(E)-N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a cinnamamide derivative characterized by a 3,4,5-trimethoxyphenyl acrylamide core linked to a 6-oxopyridazinylpropyl substituent via an amide bond. The 3,4,5-trimethoxyphenyl group is a common pharmacophore in anticancer and anti-inflammatory agents due to its ability to modulate hydrophobic interactions and hydrogen bonding . The 6-oxopyridazinyl group introduces a heterocyclic motif that may enhance solubility or serve as a hydrogen bond acceptor, distinguishing it from other cinnamamide analogs.

The compound’s synthesis likely follows standard acrylamide formation protocols, such as condensation between an acryloyl chloride and an amine-containing intermediate, followed by purification via column chromatography or recrystallization .

Properties

IUPAC Name |

(E)-N-[3-(6-oxopyridazin-1-yl)propyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5/c1-25-15-12-14(13-16(26-2)19(15)27-3)7-8-17(23)20-9-5-11-22-18(24)6-4-10-21-22/h4,6-8,10,12-13H,5,9,11H2,1-3H3,(H,20,23)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYELGLGOLAFHFV-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCCN2C(=O)C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCCN2C(=O)C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and properties:

| Property | Details |

|---|---|

| Molecular Formula | C19H23N3O5 |

| Molecular Weight | 373.409 g/mol |

| IUPAC Name | (E)-N-[3-(6-oxopyridazin-1(6H)-yl)propyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |

This compound features a pyridazinone core, which is known for its biological activity, particularly in anticancer and anti-inflammatory contexts.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: Similar compounds have shown the ability to inhibit key enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest: Preliminary studies indicate that this compound may induce G2/M phase arrest in cancer cells, a critical mechanism for preventing cell division in malignancies.

- Apoptosis Induction: The presence of the trimethoxyphenyl group suggests potential interactions with apoptotic pathways.

Cytotoxicity Studies

Research has demonstrated that compounds with structural similarities exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Compounds similar to this compound have shown IC50 values ranging from 4.47 to 52.8 μM against human cancer cell lines such as A2780 (ovarian carcinoma) and MCF-7 (breast cancer) .

Study on Anticancer Activity

A study focused on the synthesis and evaluation of a series of oxazinonaphthalene analogs demonstrated that compounds featuring the trimethoxyphenyl moiety exhibited potent antiproliferative activity. The most effective analogs induced significant cell cycle arrest and apoptosis in resistant cancer cell lines .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with tubulin. These studies suggest that the compound may bind effectively at the colchicine site on tubulin, potentially inhibiting microtubule polymerization—a critical process for cell division .

Summary of Findings

The biological activity of this compound is supported by various studies indicating its potential as an anticancer agent through mechanisms such as enzyme inhibition and apoptosis induction. The compound's structural features enhance its interaction with biological targets, making it a promising candidate for further research in drug development.

Comparison with Similar Compounds

Table 1: Structural and Analytical Comparison of Cinnamamide Derivatives

Key Observations:

Substituent Diversity: The target compound’s 6-oxopyridazinylpropyl group distinguishes it from analogs with indole (5p), indazole (6t), or fluorinated (YLT26) substituents. Heterocycles like pyridazinone may improve water solubility compared to purely aromatic substituents (e.g., 5q, 5r) . Fluorinated groups (YLT26) enhance lipophilicity and metabolic stability, whereas styryl extensions (A1176397) may increase π-π stacking interactions .

Synthetic Purity :

- All compounds in and exhibit >97% purity via LCMS/NMR, underscoring robust synthetic protocols for acrylamide derivatives .

Biological Implications: While biological data for the target compound are unavailable, YLT26 () inhibits breast cancer cells via ROS-mitochondrial apoptosis, suggesting that the 3,4,5-trimethoxyphenyl core is a viable scaffold for anticancer design . Substituent choice (e.g., indazole in 6t vs. pyridazinone in the target compound) may fine-tune target specificity.

Molecular Weight Trends :

- Molecular weights range from 386–402 for simpler analogs () to ~449 for fluorinated derivatives (). The target compound likely falls within this range, balancing steric bulk and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.